The Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds.
A Comprehensive and Detailed Summary of the Application: 4-Bromobutyl acetate is used as a reagent in the synthesis of 9-alkylguanine derivatives . These derivatives are significant in the study of DNA alkylation and repair mechanisms.
4-Bromobutyl acetate is an organic compound with the chemical formula C6H11BrO2. It consists of a butyl group attached to an acetate moiety and contains a bromine atom at the fourth carbon position. This compound appears as a colorless to slightly pale yellow liquid and is known for its distinctive reactivity due to the presence of the bromine atom, which enhances its nucleophilic substitution potential. The molecular structure allows it to participate in various
4-Bromobutyl acetate is likely to exhibit similar hazards as other haloalkanes.
The general reaction pathways include:
Several methods exist for synthesizing 4-bromobutyl acetate:
4-Bromobutyl acetate is primarily utilized in organic synthesis as an alkylating agent. Its applications include:
Several compounds share structural similarities with 4-bromobutyl acetate, including:
Compound | Halogen | Reactivity Characteristics |
---|---|---|
4-Bromobutyl Acetate | Bromine | Higher reactivity due to larger size and polarizability |
4-Chlorobutyl Acetate | Chlorine | Less reactive than bromine due to smaller size |
4-Fluorobutyl Acetate | Fluorine | Least reactive; strong bond with carbon |
4-Iodobutyl Acetate | Iodine | More reactive than chlorine but less than bromine |
The unique reactivity of 4-bromobutyl acetate stems from the presence of the bromine atom, which provides greater polarizability compared to chlorine and fluorine. This characteristic enhances its utility in nucleophilic substitution reactions and makes it a versatile compound in organic synthesis.
Irritant